2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0859789
InChI: InChI=1S/C16H16N6O2S/c1-24-12-8-6-11(7-9-12)17-16(25)20-19-15(23)10-22-14-5-3-2-4-13(14)18-21-22/h2-9H,10H2,1H3,(H,19,23)(H2,17,20,25)
SMILES: COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2
Molecular Formula: C16H16N6O2S
Molecular Weight: 356.4 g/mol

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

CAS No.:

Cat. No.: VC0859789

Molecular Formula: C16H16N6O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-(4-methoxyphenyl)hydrazinecarbothioamide -

Specification

Molecular Formula C16H16N6O2S
Molecular Weight 356.4 g/mol
IUPAC Name 1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Standard InChI InChI=1S/C16H16N6O2S/c1-24-12-8-6-11(7-9-12)17-16(25)20-19-15(23)10-22-14-5-3-2-4-13(14)18-21-22/h2-9H,10H2,1H3,(H,19,23)(H2,17,20,25)
Standard InChI Key BYVVKNBZYKCAMK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2
Canonical SMILES COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator